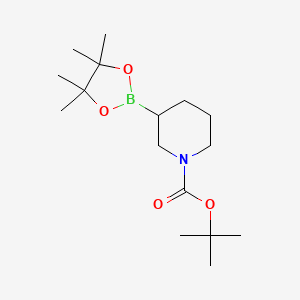

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a boronic acid derivative that has garnered significant attention in the field of organic chemistry due to its utility in various synthetic applications. This compound is characterized by its boronic ester group and piperidine ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

is a complex organic compound with potential applications in various biochemical processes. . Here is a general overview based on the information available:

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with enzymes, proteins, and other biomolecules to facilitate the formation of carbon-carbon bonds. One of the key enzymes it interacts with is palladium, which acts as a catalyst in Suzuki-Miyaura coupling reactions. The nature of these interactions involves the coordination of the boron atom in the compound with the palladium catalyst, enabling the transfer of the organic group to the target molecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, its impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This interaction is crucial for the compound’s role in Suzuki-Miyaura coupling reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound can have sustained effects on gene expression and cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing that it can alter the balance of metabolites within cells. This alteration can have downstream effects on cellular processes and overall cell function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine-1-carboxylic acid tert-butyl ester with a boronic acid derivative under suitable reaction conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent, such as a palladium catalyst, to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate can undergo various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base (e.g., sodium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may use hydrogen gas or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and other derivatives that are valuable in organic synthesis and medicinal chemistry.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology: This compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceuticals. Its derivatives have shown potential as therapeutic agents for various diseases, including cancer and inflammatory disorders.

Industry: The compound is also used in the chemical industry for the production of advanced materials and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-1-carboxylate

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

Uniqueness: Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is unique in its piperidine ring structure, which imparts distinct chemical properties compared to other boronic acid derivatives. This structural feature enhances its reactivity and versatility in synthetic applications.

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS No. 1312713-37-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological properties, and case studies.

- Molecular Formula: CHBNO

- Molecular Weight: 311.22 g/mol

- Structure: The compound features a piperidine ring substituted with a tert-butyl group and a dioxaborolane moiety, which is significant for its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its interaction with various biological targets.

The dioxaborolane structure is known to facilitate the formation of boronate esters with diols in biological systems. This property is crucial for the modulation of enzyme activity and interaction with biomolecules such as proteins and nucleic acids.

Pharmacological Studies

Recent studies have highlighted the following pharmacological effects:

-

Antitumor Activity:

- Research indicates that compounds containing boron moieties can exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

- In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines (e.g., HeLa and A549) .

- Antimicrobial Properties:

- Neuroprotective Effects:

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in HeLa cells showed a dose-dependent reduction in cell viability. The IC value was determined to be approximately 15 µM after 48 hours of treatment.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This indicates moderate antibacterial properties compared to standard antibiotics .

Data Summary Table

| Activity | Effect | IC / MIC |

|---|---|---|

| Antitumor | Inhibition of HeLa cell growth | IC = 15 µM |

| Antimicrobial | Against Staphylococcus aureus | MIC = 32 µg/mL |

| Against Escherichia coli | MIC = 64 µg/mL | |

| Neuroprotective | Reduction in oxidative stress | Not quantified |

Properties

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVFJLQPKAVJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856636 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312713-37-3 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.